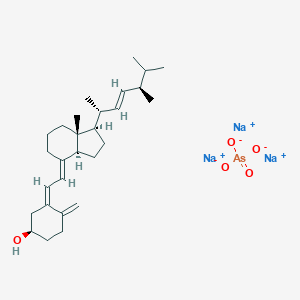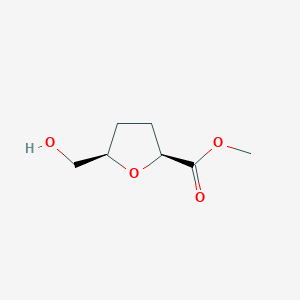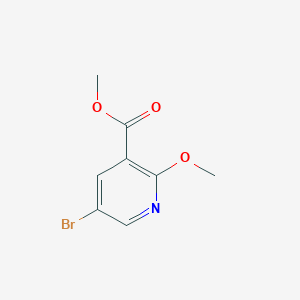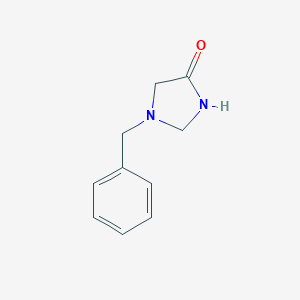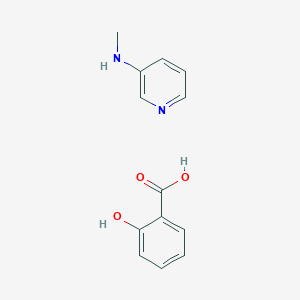![molecular formula C9H16ClN3O4 B055968 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol CAS No. 117907-42-3](/img/structure/B55968.png)
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol, also known as DEPE, is a chemical compound that belongs to the family of alkylated pyridines. DEPE is a synthetic compound that has been extensively studied for its potential use in scientific research.
Wirkmechanismus
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol exerts its effects by binding to specific sites on ion channels and transporters, thereby modulating their function. 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has been shown to selectively block the activity of certain ion channels and transporters, including the Na+/K+ ATPase and the K+ channel. The exact mechanism of action of 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol is still being studied, but it is believed to involve a combination of electrostatic and hydrophobic interactions.
Biochemical and Physiological Effects:
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol can inhibit the activity of the Na+/K+ ATPase, which is responsible for maintaining the electrochemical gradient across cell membranes. 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has also been shown to inhibit the activity of the K+ channel, which is involved in regulating the resting membrane potential of cells. In vivo studies have demonstrated that 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol can modulate the activity of ion channels and transporters in various tissues, including the heart, brain, and kidney.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol is also highly specific in its effects, allowing researchers to selectively modulate the activity of ion channels and transporters. However, 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol also has some limitations. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol. One area of interest is the development of more selective and potent analogs of 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol that can be used to study the function of specific ion channels and transporters. Another area of interest is the use of 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol in the development of new drugs for the treatment of various diseases, including hypertension and heart failure. Finally, further studies are needed to better understand the mechanism of action of 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol and its effects on ion channels and transporters in different tissues and under different experimental conditions.
Conclusion:
In conclusion, 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol is a synthetic compound that has been extensively studied for its potential use in scientific research. Its ability to selectively modulate the activity of ion channels and transporters has made it a valuable tool for studying their function. While 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has some limitations, its advantages make it a useful compound for a wide range of research applications. Further studies are needed to fully understand the mechanism of action of 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol and its potential for use in the development of new drugs.
Synthesemethoden
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol can be synthesized by reacting 2,6-diaminopyridine with 2-chloroethanol in the presence of potassium carbonate. The resulting product is then purified using column chromatography to obtain 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol in high purity. The synthesis method is relatively simple and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has been widely used in scientific research as a tool for studying the function of ion channels and transporters. 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol can be used to selectively block certain ion channels and transporters, thereby allowing researchers to study their function in greater detail. 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has also been used as a substrate for the measurement of transport activity in cells and tissues.
Eigenschaften
CAS-Nummer |
117907-42-3 |
|---|---|
Produktname |
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol |
Molekularformel |
C9H16ClN3O4 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
2-[3,5-diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol |
InChI |
InChI=1S/C9H15N3O4/c10-6-5-7(11)9(16-4-2-14)12-8(6)15-3-1-13/h5,13-14H,1-4,10-11H2 |
InChI-Schlüssel |
FJLWSRYKQCJGGK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=C1N)OCCO)OCCO)N |
Kanonische SMILES |
C1=C(C(=NC(=C1N)OCCO)OCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



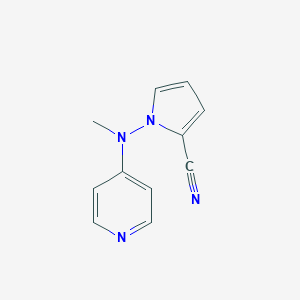

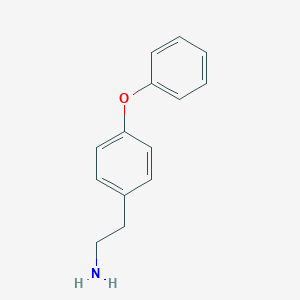

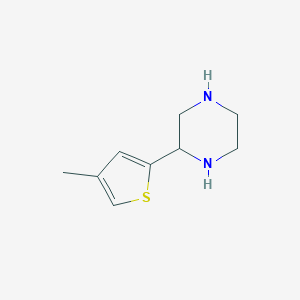
![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)

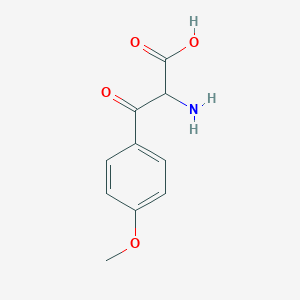
![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)
